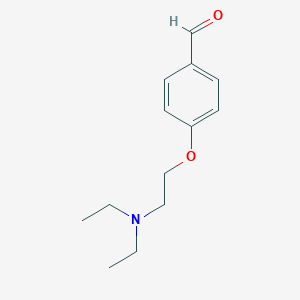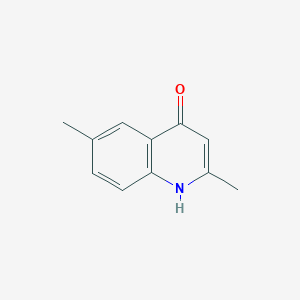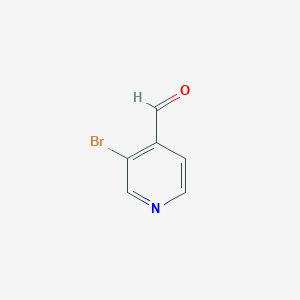
3-Bromo-4-pyridinecarboxaldehyde
Übersicht
Beschreibung
3-Bromo-4-pyridinecarboxaldehyde, also known as 3-bromo-4-formylpyridine, is a heterocyclic compound belonging to the family of pyridine carboxaldehydes, which are compounds that contain both a carboxaldehyde group and a pyridine ring. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol and acetone. This compound has a wide range of applications in the fields of organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Cyclization Reactions
3-Bromo-4-pyridinecarboxaldehyde and similar substances undergo cyclization reactions in acidic media, providing efficient routes to specific chemical compounds like 10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ones. These reactions often involve dicationic superelectrophilic intermediates (Naredla & Klumpp, 2013).
Functionalization Studies
The compound has been used in studies exploring regioexhaustive functionalization, where different pyridinecarboxaldehydes were converted into carboxylic acids through selective deprotonation and carboxylation processes (Cottet et al., 2004).
Corrosion Inhibition
Pyridine Schiff base derivatives, synthesized from pyridinecarboxaldehydes, have shown promising results in corrosion inhibition for mild steel in hydrochloric acid. These compounds form protective layers on the metal surface, significantly reducing corrosion (Meng et al., 2017).
Density Functional Theory (DFT) Studies
DFT studies have been conducted on the condensation mechanisms of 4-pyridinecarboxaldehyde with various acids. These studies aid in understanding the molecular properties and the energy dynamics involved in these reactions (Arsene et al., 2022).
Coordination Chemistry
Investigations into the coordination of this compound with metals like copper(I) have provided insights into the chemistry of metal-ligand complexes. These studies explore the binding properties and the potential for forming chelates with metal centers (Saravanabharathi et al., 2002).
Electrochemical Studies
Electrochemical studies have been performed on pyridinecarboxaldehydes, examining their reduction and oxidation behavior in various solutions. These studies are crucial for understanding the electrochemical properties of these compounds (Rusling & Zuman, 1986).
Synthesis and Catalysis
This compound has been used in the synthesis of other complex compounds and in catalysis. For example, its role in the synthesis of tetra-nuclear macrocyclic Zn(II) complexes and their application in catalysis has been explored (Wang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDKWLIAQKADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376648 | |
| Record name | 3-Bromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-43-3 | |
| Record name | 3-Bromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-bromo-4-pyridinecarboxaldehyde play in the synthesis of Aucubinine B?
A1: this compound serves as the crucial starting point for the four-step synthesis of Aucubinine B. [, ] Its structure provides the foundational pyridine ring and the aldehyde group that are further modified to construct the final alkaloid. The bromine atom likely serves as a handle for further functionalization during the synthesis.
Q2: What is the significance of the intramolecular Heck reaction in this synthesis?
A2: The synthesis leverages an intramolecular Heck reaction to construct the cyclopenta[c]pyridine intermediate (compound 7 in the cited papers) from a precursor derived from this compound. [, ] This reaction is pivotal as it forms the fused five-membered ring system characteristic of Aucubinine B. The palladium-catalyzed Heck reaction allows for the formation of a new carbon-carbon bond, closing the ring and contributing to the overall efficiency of the synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
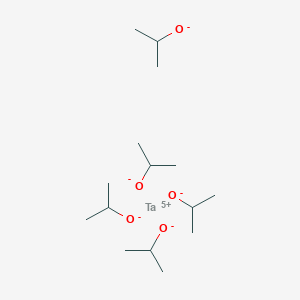
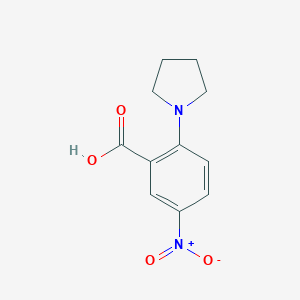
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
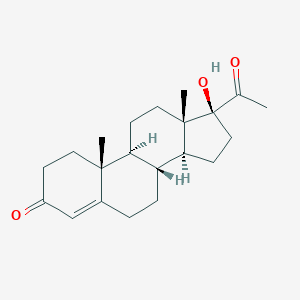
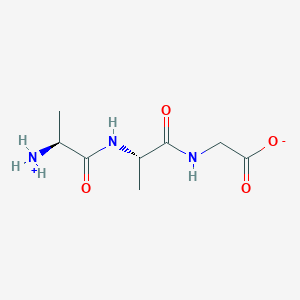


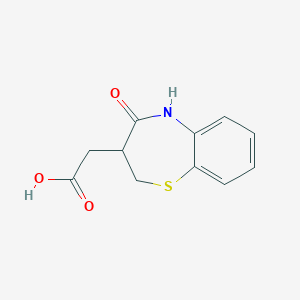

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
